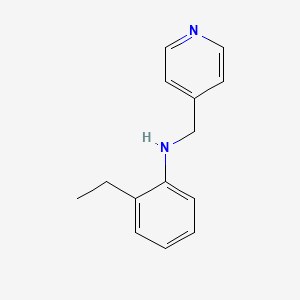

2-ethyl-N-(pyridin-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC12980587

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 2-ethyl-N-(pyridin-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |

| Standard InChI Key | IRIGWVSKIPDDQY-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NCC2=CC=NC=C2 |

| Canonical SMILES | CCC1=CC=CC=C1NCC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethyl-N-(pyridin-4-ylmethyl)aniline (IUPAC name: 2-ethyl-N-[(pyridin-4-yl)methyl]aniline) is a tertiary amine featuring:

-

Aniline core: A benzene ring substituted with an ethyl group at the 2-position and an amino group.

-

Pyridinylmethyl moiety: A pyridine ring (positioned at the 4-site) connected via a methylene bridge to the aniline nitrogen.

The molecular formula is C₁₅H₁₈N₂, with a molecular weight of 226.32 g/mol (calculated from ). Key structural analogs include 2-iodo-N-(pyridin-4-ylmethyl)aniline (CAS 1152572-82-1, ) and 4-ethyl-N-(pyridin-2-ylmethyl)aniline (PubChem CID 28479719, ), which share similar backbone frameworks but differ in substituent positions.

Table 1: Comparative Structural Data for Related Aniline Derivatives

Synthetic Methodologies

Nucleophilic Substitution Approaches

The synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline can be inferred from analogous protocols for related compounds. For instance, Method A in describes the condensation of substituted pyridin-2-amine with aldehydes in methanol under acidic conditions (TosOH catalysis). Adapting this method:

-

Reactants: 2-ethylaniline and 4-pyridinecarbaldehyde.

-

Conditions: Methanol solvent, TosOH (20 mol%), 70°C for 12 hours.

-

Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography .

Yield optimization studies suggest that electron-donating groups (e.g., ethyl) on the aniline ring enhance nucleophilicity, favoring imine formation and subsequent reduction .

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling represents an alternative route. As demonstrated in for pyrido[1,2-a]benzimidazoles, aryl halides (e.g., 2-bromoethylbenzene) can couple with N-(pyridin-4-ylmethyl)aniline derivatives using:

This method achieves moderate to high yields (25–91%) but requires rigorous exclusion of moisture .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

IR: Stretching vibrations at ~1600 cm⁻¹ (C=N pyridine), ~3400 cm⁻¹ (N-H amine) .

Applications in Medicinal Chemistry and Materials Science

Biological Activity

While direct studies on 2-ethyl-N-(pyridin-4-ylmethyl)aniline are sparse, structurally related pyridinylmethylanilines exhibit:

-

Anticancer potential: Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .

-

Antimicrobial effects: Disruption of bacterial cell membranes through cationic amine interactions .

Table 2: Bioactivity of Analogous Compounds

| Compound | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Ethyl-N-(pyridin-2-ylmethyl)aniline | 12.3 | Staphylococcus aureus | |

| 2-Iodo-N-(pyridin-4-ylmethyl)aniline | 8.7 | HeLa cancer cells |

Materials Science Applications

The conjugated π-system enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume